molecular formula C9H14 B14475932 Bicyclo[5.2.0]non-7-ene CAS No. 65811-16-7

Bicyclo[5.2.0]non-7-ene

Cat. No.: B14475932
CAS No.: 65811-16-7
M. Wt: 122.21 g/mol
InChI Key: FTMIIDGVLJDSPB-UHFFFAOYSA-N
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Description

Bicyclo[520]non-7-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon, meaning it contains two interconnected rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[5.2.0]non-7-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.0]non-7-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to its saturated counterpart.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Ketones or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Bicyclo[5.2.0]non-7-ene has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may be used in studying biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which bicyclo[5.2.0]non-7-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s strained bicyclic structure makes it reactive towards various reagents. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane: Another bicyclic hydrocarbon with a different ring structure.

    Bicyclo[4.3.0]nonane:

    Norbornane (Bicyclo[2.2.1]heptane): A smaller bicyclic compound with a similar reactivity profile.

Uniqueness

Bicyclo[5.2.0]non-7-ene is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

CAS No.

65811-16-7

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

bicyclo[5.2.0]non-1(9)-ene

InChI

InChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h6,9H,1-5,7H2

InChI Key

FTMIIDGVLJDSPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CC=C2CC1

Origin of Product

United States

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